Cas no 944836-02-6 ((R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole)

(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- 944836-02-6
- [2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
- F72885
- CS-0202923
- (4R)-4-cyclohexyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
- Oxazole, 4-cyclohexyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-, (4R)-
- (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole
-
- インチ: InChI=1S/C27H28NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h2-3,6-11,14-19,21,25H,1,4-5,12-13,20H2/t25-/m0/s1
- InChIKey: MNMYEHCIHFXGHU-VWLOTQADSA-N
- ほほえんだ: C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 413.190851514g/mol
- どういたいしつりょう: 413.190851514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.6Ų
- 疎水性パラメータ計算基準値(XlogP): 6.5
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1248299-1g |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98% | 1g |
$340 | 2024-06-05 | |
Aaron | AR01XDO0-250mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 97% | 250mg |
$91.00 | 2025-02-12 | |
1PlusChem | 1P01XDFO-250mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98+% | 250mg |
$174.00 | 2024-04-19 | |
Aaron | AR01XDO0-100mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 97% | 100mg |
$52.00 | 2025-02-12 | |
1PlusChem | 1P01XDFO-100mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98+% | 100mg |
$116.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1248299-250mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98% | 250mg |
$145 | 2024-06-05 | |
eNovation Chemicals LLC | Y1248299-1g |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98% | 1g |
$340 | 2025-02-18 | |
eNovation Chemicals LLC | Y1248299-100mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98% | 100mg |
$100 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248299-250mg |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98% | 250mg |
$145 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248299-1g |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole |
944836-02-6 | 98% | 1g |
$340 | 2025-02-26 |
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazoleに関する追加情報
Introduction to (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS No. 944836-02-6)
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole, identified by its CAS number 944836-02-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class, characterized by a five-membered heterocyclic ring containing an oxygen atom. The presence of a chiral center at the R configuration and the incorporation of bulky substituents such as cyclohexyl and diphenylphosphanyl groups contribute to its unique chemical properties and potential biological activities.
The structural complexity of (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole makes it an intriguing candidate for further exploration in drug discovery. The diphenylphosphanyl moiety, in particular, is known for its ability to interact with various biological targets, including enzymes and receptors, which could be leveraged for therapeutic applications. Recent studies have highlighted the importance of phosphorus-containing compounds in medicinal chemistry due to their diverse pharmacological profiles.
In the realm of academic research, this compound has been investigated for its potential role in modulating biological pathways associated with inflammation and neurodegeneration. The oxazole ring is a well-documented scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to engage with biological systems through hydrogen bonding and other non-covalent interactions. The cyclohexyl group further enhances the steric profile of the molecule, influencing its solubility and metabolic stability.
One of the most compelling aspects of (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is its enantioselective properties. The R-configuration at the chiral center can significantly impact the compound's interaction with biological targets, leading to differences in efficacy and selectivity. This has prompted researchers to explore enantioselective synthesis methods to optimize the pharmacological properties of this compound. Advanced techniques such as asymmetric catalysis have been employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications.
The diphenylphosphanyl group is particularly noteworthy for its potential role in modulating enzyme activity. Phosphorus-based ligands have been shown to interact with metal ions and enzymes in a manner that can alter their function. This has led to investigations into the use of such compounds as inhibitors or activators of various enzymatic pathways. For instance, studies have suggested that phosphorus-containing oxazoles may interfere with kinases and other signaling enzymes, making them promising candidates for anti-cancer therapies.
Recent advancements in computational chemistry have also facilitated the study of (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into the binding affinity and mechanism of action, guiding experimental design and optimization efforts. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process and identify lead compounds more efficiently.
The synthesis of complex molecules like (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole presents unique challenges due to its intricate structure. However, recent innovations in synthetic methodologies have made it possible to construct such molecules with greater precision and efficiency. Techniques such as cross-coupling reactions and transition-metal catalysis have been instrumental in building the desired framework. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and minimizing environmental impact.
The pharmacological potential of this compound has not gone unnoticed by industry researchers. Several pharmaceutical companies are currently exploring analogs of (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole as part of their drug discovery programs. Early-stage clinical trials are underway to evaluate their efficacy and safety profiles in various disease models. These studies aim to determine whether this class of compounds can address unmet medical needs by targeting specific biological pathways.
The development of novel therapeutic agents requires a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and medicine. The study of compounds like (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole exemplifies this collaborative effort. Chemists design and synthesize new molecules based on structural motifs known to be biologically active, while biologists investigate how these compounds interact with cellular systems. Pharmacologists then assess their efficacy and safety profiles in preclinical models before moving on to human trials.
The future direction of research on this compound will likely involve further optimization of its chemical structure to enhance its pharmacological properties. This could include modifications aimed at improving solubility, metabolic stability, or target specificity. Additionally, exploring new synthetic routes may enable the production of larger libraries of analogs for high-throughput screening purposes.
In conclusion, (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS No. 944836-02-6) represents a promising area of investigation in pharmaceutical chemistry and medicinal biology. Its unique structural features offer potential therapeutic benefits across multiple disease areas while presenting challenges that require innovative synthetic strategies. As research continues to uncover new insights into its pharmacological properties,
944836-02-6 ((R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole) 関連製品
- 1490365-07-5(3-(quinolin-2-yl)methylazetidin-3-ol)
- 1385295-99-7(3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)
- 2248275-66-1(3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid)
- 1361924-37-9(3,3',4',5'-Tetrachlorobiphenyl-2-acrylic acid)
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 1251363-58-2(tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)
- 98625-26-4((S)-(-)-Bay-K-8644)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
